N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-19-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQPZWDEULVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with phenoxyacetic acid derivatives. One common method includes the reaction of 2-aminothiophene-3-carboxamide with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: A cough suppressant with a thiophene nucleus.
Uniqueness
N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the phenoxyacetamido group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target of Action
The primary target of this compound is the Actin-related protein 2/3 (Arp2/3) complex. This complex plays a crucial role in actin cytoskeleton dynamics, which is essential for various cellular processes such as motility, division, and intracellular transport.
Mode of Action
The compound is believed to interact with the Arp2/3 complex, leading to alterations in the actin cytoskeleton. This interaction may result in changes to cellular morphology and motility, potentially impacting processes such as cell migration and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Its bioavailability and metabolic pathways require further investigation to fully understand its therapeutic potential and safety profile.
Research Applications
This compound has a variety of applications in scientific research:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential as an enzyme inhibitor and interactions with biological macromolecules.
- Medicine : Explored for therapeutic effects, particularly in anti-inflammatory and anticancer contexts.
- Industry : Used in developing organic semiconductors and materials for electronic devices.
Comparative Analysis
The following table summarizes key structural features and unique properties of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl substitution at nitrogen | Potentially different binding properties due to nitrogen methylation |
| 4,5-Dimethyl-2-(3-methylbenzoyl)thiophene-3-carboxamide | Different acyl group | Altered biological activity due to acyl variation |
| 4,5-Dimethyl-2-(4-methylbenzoyl)thiophene-3-carboxamide | Variation in acyl group position | Distinct pharmacological effects based on substituent positioning |
Q & A
Q. What synthetic methodologies are recommended for preparing N-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide derivatives?
The synthesis typically involves coupling 2-aryl acetic acids with 2-amino-thiophene-3-carboxamides using ethylcarbodiimide (EDC) as a coupling agent in dimethylformamide (DMF) at room temperature . For example, substituents on the thiophene ring (e.g., methyl groups at positions 4 and 5) are introduced during the synthesis to optimize metabolic stability. Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid can further diversify acrylamido derivatives . Purity is validated via HPLC and elemental analysis .
Q. How should researchers evaluate the plasma and microsomal stability of this compound?
- Plasma Stability : Incubate the compound with fresh rat plasma at 37°C. Terminate reactions at intervals (e.g., 0, 15, 30, 60 minutes) using methanol with an internal standard. Analyze remaining parent compound via LC-MS, comparing degradation to a positive control (e.g., fast-degrading compound) .
- Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor in phosphate buffer (pH 7.4) at 37.5°C for 60 minutes. Quantify metabolic degradation using LC-MS and calculate half-life (t1/2). Compounds with >70% remaining after incubation are considered metabolically stable .
Q. Which in vitro assays are suitable for assessing JNK inhibitory activity?
- DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) : Measure displacement of biotinylated pepJIP1 using Eu-labeled GST antibodies in 96-well plates. Fluorescence intensity inversely correlates with inhibitor potency .
- LanthaScreen™ TR-FRET : Monitor JNK1 kinase activity using ATP and ATF2 substrate. Inhibitors reduce the 520/495 nm emission ratio, with IC50 values calculated from dose-response curves .
Advanced Research Questions
Q. How do structural modifications impact JNK1 inhibitory potency and selectivity?
- Thiophene Substitutions : Removing the thiophene ring (e.g., replacing it with phenyl) reduces activity (IC50 >100 µM). The 3-carboxamide group is critical; substitution with ester or cyano groups decreases potency .
- Position-Specific Effects : Carboxamide at the 3-position (vs. 5-position) is essential for activity. Di-substitution (4,5-dimethyl) improves metabolic stability but may reduce binding affinity compared to unsubstituted analogs .
- SAR Insights : Compound 5g (unsubstituted thiophene) shows superior JNK1 inhibition (IC50 = 5.4 µM) versus methyl-substituted derivatives (IC50 >25 µM) .
Q. How can conflicting data between binding assays (e.g., DELFIA vs. LanthaScreen™) be resolved?
Discrepancies may arise from assay mechanisms:
- DELFIA measures peptide displacement (JIP-1 binding site), while LanthaScreen™ quantifies ATP-competitive inhibition. For example, compound 1 shows IC50 = 15.8 µM (DELFIA) vs. 26.0 µM (LanthaScreen™), suggesting dual binding to both JIP and ATP sites .
- Thermodynamic Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd. Compound 25 binds JNK2 with Kd = 640 nM, but binding is reduced in the presence of non-hydrolyzable ATP or pepJIP1, confirming dual-site interactions .
Q. What strategies improve metabolic stability without compromising target affinity?
- Ring Substitutions : Di-substitution (4,5-dimethyl) on the thiophene reduces oxidative metabolism in liver microsomes, extending half-life. For example, compound 25 retains 85% stability in plasma but degrades 70% in microsomes, suggesting need for further optimization .
- Prodrug Approaches : Ester or amide prodrugs can enhance solubility and reduce first-pass metabolism. However, ester derivatives (e.g., compound 5b) show reduced activity, necessitating balance between stability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
